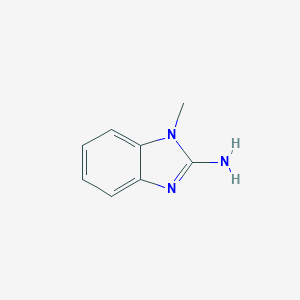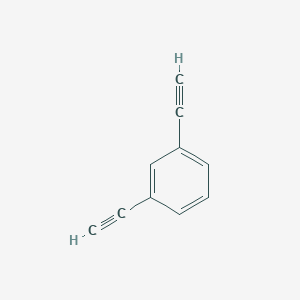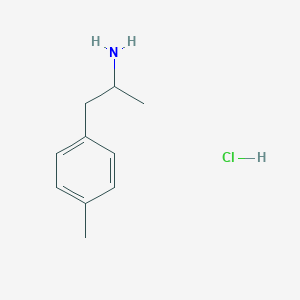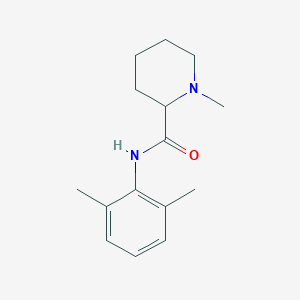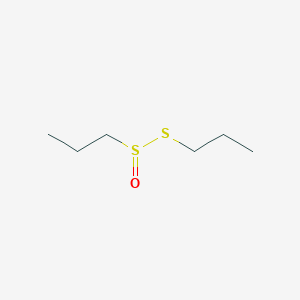![molecular formula C21H30F2 B158407 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol CAS No. 138074-21-2](/img/structure/B158407.png)
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective orexin receptor antagonists and has been studied for its effects on sleep-wake regulation and appetite control.
Wirkmechanismus
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol acts as a selective antagonist of orexin receptors, specifically the orexin 1 and orexin 2 receptors. Orexin receptors are primarily expressed in the hypothalamus and play a key role in the regulation of sleep-wake cycles, appetite, and energy expenditure. By blocking the activity of orexin receptors, 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol can modulate these physiological processes.
Biochemische Und Physiologische Effekte
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol has been shown to have significant effects on sleep-wake regulation and appetite control. In animal models, the compound has been found to increase total sleep time, decrease wakefulness, and improve sleep quality. It has also been shown to reduce food intake and body weight in animal models and human clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol has several advantages for use in lab experiments. It is a selective and potent antagonist of orexin receptors, which allows for precise modulation of sleep-wake cycles and appetite control. However, the compound has limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol. One area of interest is the potential therapeutic applications of the compound in the treatment of sleep disorders and obesity. Another area of research is the development of more potent and selective orexin receptor antagonists based on the structure of 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol and its effects on other physiological processes.
Synthesemethoden
The synthesis of 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol involves several steps, including the preparation of key intermediates and the final coupling reaction. The key intermediates are prepared through a series of reactions involving cyclohexanone, propylmagnesium bromide, and 1,3-difluorobenzene. The final coupling reaction is carried out using palladium-catalyzed cross-coupling reaction between the key intermediates.
Wissenschaftliche Forschungsanwendungen
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol has been studied extensively for its potential therapeutic applications. It has been found to be a potent and selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. The compound has been studied for its effects on sleep-wake regulation and appetite control in animal models and human clinical trials.
Eigenschaften
CAS-Nummer |
138074-21-2 |
|---|---|
Produktname |
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol |
Molekularformel |
C21H30F2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
1,3-difluoro-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C21H30F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-20(22)14-21(23)13-19/h12-18H,2-11H2,1H3 |
InChI-Schlüssel |
JBLVUPDQNCHQFH-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=CC(=C3)F)F |
Kanonische SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



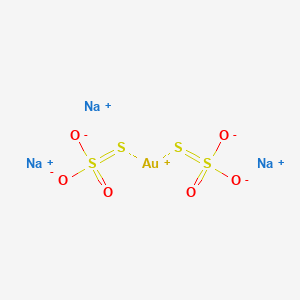
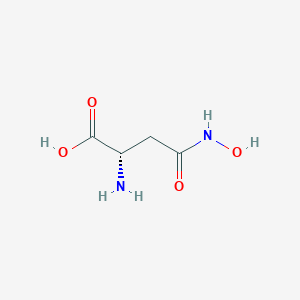
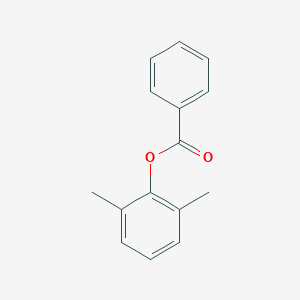
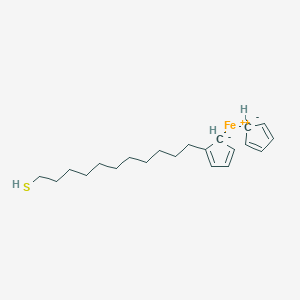
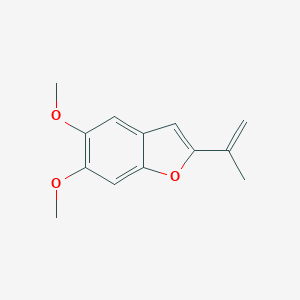
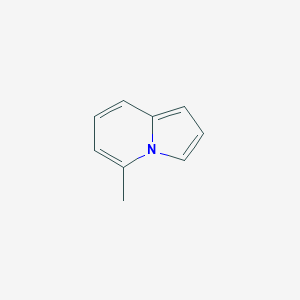
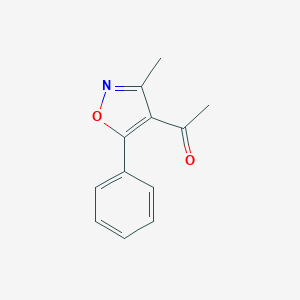

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
